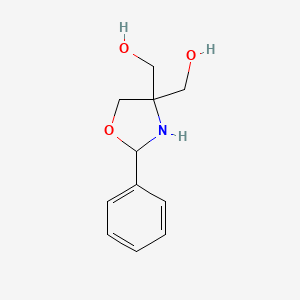
(2-Phenyloxazolidine-4,4-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyloxazolidine-4,4-diyl)dimethanol is an organic compound with the molecular formula C11H15NO3. It is a derivative of oxazolidine, featuring a phenyl group attached to the oxazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of phenylglycinol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
(2-Phenyloxazolidine-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of (2-Phenyloxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties. This interaction is often mediated by the formation of coordination complexes between the oxazolidine ring and the metal ions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparación Con Compuestos Similares
Similar Compounds
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with a dioxane ring instead of oxazolidine.
4,4-Dimethyl-2-phenyl-2-oxazoline: Another oxazolidine derivative with different substituents.
(1H-Pyrrole-2,5-diyl)dimethanol: Contains a pyrrole ring instead of oxazolidine .
Uniqueness
(2-Phenyloxazolidine-4,4-diyl)dimethanol is unique due to its specific combination of the oxazolidine ring and phenyl group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2-phenyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C11H15NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
Clave InChI |
RTEPELJDOZAKMK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(O1)C2=CC=CC=C2)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


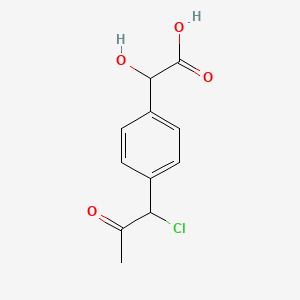
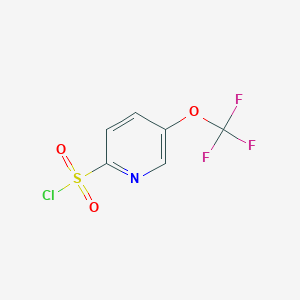

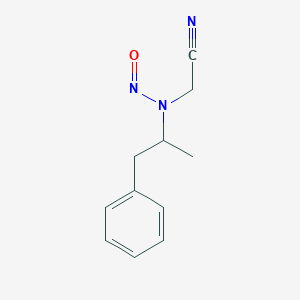
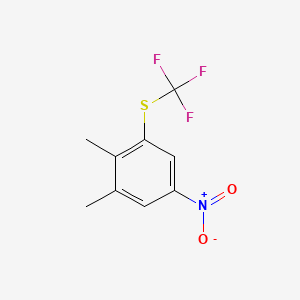
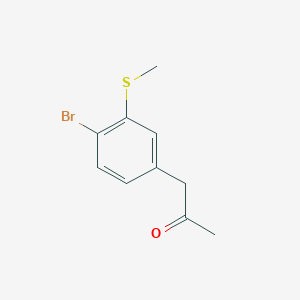
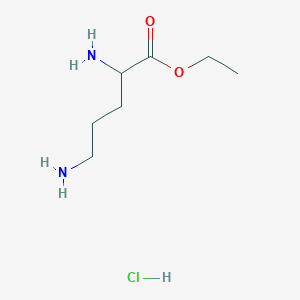
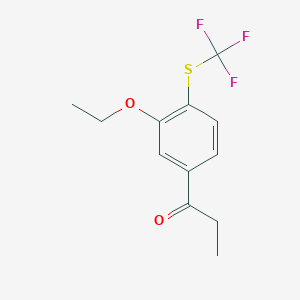
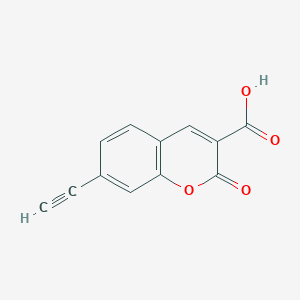

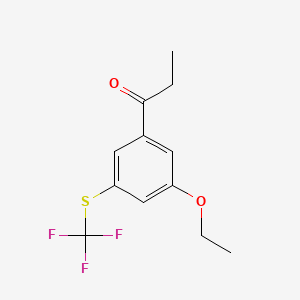
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
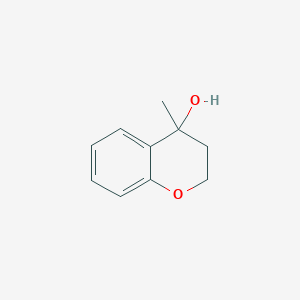
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
